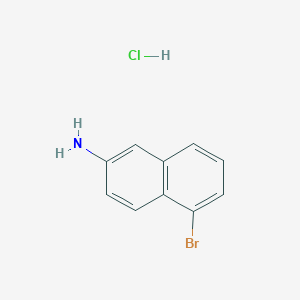

5-Bromonaphthalen-2-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-bromonaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN.ClH/c11-10-3-1-2-7-6-8(12)4-5-9(7)10;/h1-6H,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOJWPKBPIRZJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N)C(=C1)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2377035-12-4 | |

| Record name | 5-bromonaphthalen-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of 5 Bromonaphthalen 2 Amine Hydrochloride

Electrophilic Aromatic Substitution Reactions of 5-Bromonaphthalen-2-amine (B570563) Hydrochloride

Further halogenation of 5-Bromonaphthalen-2-amine hydrochloride requires overcoming the substantial deactivation of the aromatic system. Reactions with electrophilic halogen sources, such as Br₂ in the presence of a Lewis acid catalyst like FeBr₃, are anticipated to proceed slowly. masterorganicchemistry.comlibretexts.org The regiochemical outcome is dictated by the combined directing influences of the existing substituents. The primary products would be expected from substitution at the C-4 or C-7 positions.

Table 1: Predicted Outcomes of Halogenation on this compound This table is based on established principles of electrophilic aromatic substitution, as specific experimental data for this compound is not readily available.

| Electrophile | Reagent/Catalyst | Predicted Major Product(s) | Predicted Reaction Conditions |

| Br⁺ | Br₂ / FeBr₃ | 4,5-Dibromonaphthalen-2-amine hydrochloride | High temperature, prolonged reaction time |

| Cl⁺ | Cl₂ / AlCl₃ | 4-Chloro-5-bromonaphthalen-2-amine hydrochloride | High temperature, prolonged reaction time |

Nitration and sulfonation are classic electrophilic aromatic substitution reactions involving potent electrophiles. libretexts.org Nitration is typically achieved with a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgmasterorganicchemistry.com Sulfonation is accomplished using fuming sulfuric acid, where sulfur trioxide (SO₃) acts as the electrophile. libretexts.orgmasterorganicchemistry.com

For this compound, these reactions are expected to be challenging due to the deactivated ring. The nitronium ion would likely substitute at the C-4 or C-7 position. Sulfonation is a reversible process, and its application can be strategic. libretexts.orgmasterorganicchemistry.com For instance, in the related compound 5-amino-2-naphthol, sulfonation occurs readily at the C-1 position, ortho to the activating amino/hydroxyl group, to form a sulfonic acid that can act as a protecting group. mdpi.comnih.govresearchgate.net However, with the deactivating -NH₃⁺ group, substitution is directed elsewhere. The sulfonic acid group can often be removed by treatment with hot aqueous acid, allowing it to be used as a temporary blocking group. mdpi.comresearchgate.net

Table 2: Nitration and Sulfonation of this compound

| Reaction | Reagents | Electrophile | Predicted Major Product | Key Features |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 5-Bromo-4-nitronaphthalen-2-amine hydrochloride | Requires forcing conditions; nitro group is a strong deactivator. libretexts.orglibretexts.org |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | 5-Bromo-2-aminonaphthalene-7-sulfonic acid hydrochloride | Reaction is reversible; can be used for regiochemical control. libretexts.orgmasterorganicchemistry.com |

Nucleophilic Substitution Reactions Involving the Bromo- Moiety

The bromo-substituent at the C-5 position is the primary site for functionalization through nucleophilic substitution, predominantly via transition-metal-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. nih.govrsc.org

Palladium-catalyzed reactions are powerful tools for modifying aryl halides. The C-Br bond of this compound can readily participate in the catalytic cycles of these reactions.

Suzuki Coupling: This reaction forms a C-C bond between the naphthalene (B1677914) core and various aryl, vinyl, or alkyl groups by coupling with an organoboron reagent, such as a boronic acid or ester. wikipedia.org The reaction typically employs a palladium catalyst and a base. wikipedia.orgnih.gov Studies on similar substrates, like unprotected ortho-bromoanilines, have shown that such couplings can proceed efficiently without the need to protect the amine functionality. nih.gov

Heck Reaction: The Heck reaction creates a C-C bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org The reaction mechanism involves oxidative addition of the C-Br bond to the palladium center, followed by alkene insertion and β-hydride elimination. libretexts.org This methodology has been successfully applied to similar naphthalene systems, such as the synthesis of Naproxen from 2-bromo-6-methoxynaphthalene. rug.nl

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form an arylalkyne. libretexts.org It is catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. organic-chemistry.orgwikipedia.org The Sonogashira coupling is highly effective for C-C bond formation and has been widely used on complex heterocyclic systems containing bromo- and amino-functionalities. researchgate.net

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst System | Typical Base | Resulting Bond |

| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Naphthalene-R (C-C) wikipedia.orgnih.gov |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, P(o-tol)₃ | Et₃N, NaOAc | Naphthalene-CH=CH-R (C-C) organic-chemistry.orgrug.nl |

| Sonogashira | Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | Naphthalene-C≡C-R (C-C) libretexts.orgorganic-chemistry.org |

Copper-mediated reactions, such as the Ullmann coupling, provide an alternative pathway for forming C-C, C-N, and C-O bonds at the site of the aryl halide. acs.orgrsc.org The classical Ullmann condensation involves the copper-promoted coupling of two aryl halide molecules to form a biaryl compound. acs.org More modern protocols use catalytic amounts of copper with various ligands to couple aryl halides with amines, alcohols, or thiols. rsc.org Research on the copper(II)-mediated oxidative coupling of 2-aminonaphthalene derivatives has demonstrated their propensity to form 1,1'-binaphthyl structures, indicating the compatibility of the aminonaphthalene core with copper-based methodologies. nih.gov

Table 4: Potential Copper-Mediated Coupling Reactions

| Reaction Type | Coupling Partner | Typical Catalyst/Promoter | Resulting Product Type |

| Ullmann Homocoupling | Second molecule of substrate | Cu powder or Cu(I) salt | Bi-naphthalene derivative acs.org |

| Buchwald-Hartwig Amination | Amine (R₂NH) | CuI / Ligand (e.g., diamine) | N-Aryl amine rsc.org |

| Ullmann Condensation | Alcohol (ROH) | CuI / Ligand | Aryl ether acs.org |

Direct nucleophilic aromatic substitution (SₙAr) is a plausible mechanism for halogen displacement in some aromatic systems. This pathway requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). These groups are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex.

In the case of this compound, the electron-withdrawing -NH₃⁺ group is at the C-2 position. This position is neither ortho nor para to the C-5 bromo substituent. Therefore, it cannot effectively stabilize the intermediate required for an SₙAr mechanism. Consequently, direct displacement of the bromine by a nucleophile via the SₙAr pathway is highly unfavorable. The dominant and far more synthetically viable mechanistic pathways for the functionalization of the C-Br bond in this molecule are the organometallic catalytic cycles, such as oxidative addition and reductive elimination, that characterize the palladium- and copper-catalyzed cross-coupling reactions discussed previously. nih.govwikipedia.org

Reactions Involving the Amine Functional Group

The reactivity of this compound is largely dictated by the nucleophilic character of the primary aromatic amine group and its ability to be converted into a versatile diazonium salt. These functionalities allow for a wide range of chemical transformations, making the compound a valuable intermediate in organic synthesis.

Acylation and Alkylation Reactions

The primary amine group of 5-Bromonaphthalen-2-amine is readily susceptible to acylation and alkylation reactions. These reactions involve the substitution of one or both hydrogen atoms on the nitrogen with acyl or alkyl groups, respectively, leading to the formation of amides and secondary or tertiary amines.

Acylation: N-acylation is typically achieved by treating the amine with acylating agents such as acid chlorides or anhydrides in the presence of a base. The base, often pyridine (B92270) or triethylamine, serves to neutralize the hydrochloric acid generated during the reaction and to deprotonate the amine hydrochloride starting material, thereby activating the amine group. For instance, the benzoylation of a structurally similar compound, 2,4-Dibromonaphthylamine, is successfully carried out in pyridine to yield N-(2,4-Dibromonaphthyl)benzamide. orientjchem.org This suggests that this compound would react similarly with various acylating agents to produce a range of N-acylnaphthalene derivatives.

Alkylation: N-alkylation of the amine group can be more challenging to control than acylation, as mono-, di-, and even tri-alkylation (leading to quaternary ammonium (B1175870) salts) can occur. The reaction is typically performed using alkyl halides or sulfates. Modern catalytic methods, such as the use of gold clusters supported on porous coordination polymers, have been shown to facilitate the N-alkylation of primary amines with alcohols under inert atmospheres, proceeding through an oxidation-imine formation-hydrogenation cascade. d-nb.info Such methods offer a pathway to selectively synthesize secondary amines from primary amines.

These derivatization reactions are fundamental in modifying the electronic properties of the naphthalene system and for introducing functional handles for further synthetic transformations.

Table 1: Representative Acylation and Alkylation Reactions

| Reaction Type | Reagents | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acyl chloride (R-COCl), Base (e.g., Pyridine) | N-Acyl-5-bromonaphthalen-2-amine | Organic solvent, Room temperature or gentle heating |

| Acylation | Acid anhydride (B1165640) ((R-CO)₂O), Base | N-Acyl-5-bromonaphthalen-2-amine | Organic solvent, Heating |

| Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃) | N-Alkyl/N,N-Dialkyl-5-bromonaphthalen-2-amine | Polar aprotic solvent (e.g., DMF), Heating |

| Catalytic Alkylation | Alcohol (R-CH₂OH), Catalyst (e.g., Au/Al-MIL53) | N-Alkyl-5-bromonaphthalen-2-amine | Toluene, High temperature, N₂ atmosphere d-nb.info |

Diazotization and Subsequent Transformations

Diazotization of primary aromatic amines is a cornerstone of synthetic organic chemistry, converting the amine group into a highly versatile diazonium salt intermediate (-N₂⁺). This process involves the reaction of this compound with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C). organic-chemistry.orggoogle.com

The resulting 5-bromo-naphthalene-2-diazonium salt is an electrophilic species and a key precursor for a multitude of functional group interconversions, as the diazonio group is an excellent leaving group (releasing N₂ gas). nih.gov

Key Transformations of the Diazonium Salt:

Sandmeyer Reaction: This reaction allows for the replacement of the diazonium group with a halide (Cl, Br) or a cyano group using the corresponding copper(I) salt (CuCl, CuBr, CuCN). organic-chemistry.org For example, treatment of the diazonium salt derived from 5-Bromonaphthalen-2-amine with cuprous bromide would yield 2,5-dibromonaphthalene. A related reaction, the Sandmeyer-type hydroxylation, can be used to introduce a hydroxyl group, as demonstrated in the synthesis of 5-bromo-2-naphthol from 5-amino-2-naphthol. nih.gov

Schiemann Reaction: This transformation is used to introduce a fluorine atom onto the aromatic ring by thermal decomposition of the isolated diazonium tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻). organic-chemistry.org

Gattermann Reaction: Similar to the Sandmeyer reaction, this method uses copper powder and the corresponding acid (e.g., HBr) to introduce a halogen.

Azo Coupling: Diazonium salts act as electrophiles in electrophilic aromatic substitution reactions with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds (Ar-N=N-Ar'). researchgate.net These products are often highly colored and form the basis of many synthetic dyes.

Table 2: Key Transformations via Diazotization

| Reaction Name | Reagents | Resulting Functional Group |

|---|---|---|

| Sandmeyer | CuBr / HBr | Bromo (-Br) |

| Sandmeyer | CuCl / HCl | Chloro (-Cl) |

| Sandmeyer | CuCN / KCN | Cyano (-CN) |

| Schiemann | 1. HBF₄, 2. Heat | Fluoro (-F) |

| Hydrolysis | H₂O, H₂SO₄, Heat | Hydroxyl (-OH) |

| Azo Coupling | Activated Aromatic (e.g., Phenol) | Azo (-N=N-Ar') |

Derivatization for Analytical and Synthetic Purposes

The amine functional group in this compound is a key site for derivatization, enabling the synthesis of a wide range of molecules for various applications. Derivatization serves multiple purposes, including altering the molecule's physical and chemical properties, preparing it for specific analytical techniques, or building more complex molecular architectures.

For synthetic purposes, the acylation, alkylation, and diazotization reactions discussed previously are primary methods of derivatization. For example, converting the amine to an amide can protect it during subsequent reactions or alter its directing effect in electrophilic aromatic substitution. orientjchem.org The synthesis of naphthalenesulfonic acids and their derivatives, which are crucial precursors for dyes and pharmaceuticals, often begins with an aminonaphthalene core. wikipedia.org

For analytical purposes, the amine can be reacted with specific reagents to produce derivatives with distinct properties, such as high molar absorptivity for UV-Vis spectroscopy or fluorescence. Azo coupling reactions, which yield intensely colored compounds, can be used for the colorimetric detection and quantification of aromatic amines. researchgate.net Furthermore, derivatization is often employed to increase the volatility or thermal stability of a compound for analysis by gas chromatography.

Cyclization and Heterocyclic Annulation Reactions

The structure of 5-Bromonaphthalen-2-amine, featuring both an amine and a halogen on a fused aromatic core, provides multiple reaction sites for the construction of new rings. These cyclization reactions can lead to the formation of complex, fused polycyclic and heterocyclic systems.

Formation of Fused Naphthalene Systems

Heterocyclic annulation involves the construction of a new heterocyclic ring fused to the existing naphthalene scaffold. This is a powerful strategy for synthesizing complex molecules with potential applications in materials science and medicinal chemistry. A common approach involves a two-step sequence where the amine group of 5-Bromonaphthalen-2-amine is first functionalized with a side chain containing a second reactive group. Subsequent intramolecular reaction between the newly introduced group and a position on the naphthalene ring closes the new ring.

Research into the synthesis of pyrazolo-fused quinoxalines demonstrates this principle, where a hydrazinoquinoxaline is reacted with a dicarbonyl compound to first form a pyrazole (B372694) ring, which is then subjected to further cyclization to create a complex fused system. rsc.org Similarly, derivatives of 5-Bromonaphthalen-2-amine could be designed to undergo cyclization reactions to form fused systems like carbazoles or other nitrogen-containing heterocycles. nih.gov For instance, after acylation of the amine, a subsequent intramolecular Friedel-Crafts-type reaction could be envisioned to form a new six-membered ring.

Intramolecular Cyclization Pathways

Intramolecular cyclization occurs when a single molecule containing two reactive functional groups reacts to form a ring. Starting from 5-Bromonaphthalen-2-amine, this can be achieved by first attaching a suitable side chain to the amine nitrogen.

A well-established strategy involves the intramolecular Friedel-Crafts reaction. For example, if the amine is first acylated with a reagent like 3-phenylpropionyl chloride, the resulting amide could be induced to cyclize under acidic conditions (e.g., polyphosphoric acid). The electrophilic acyl group would attack an electron-rich position on the naphthalene ring, forming a new fused six-membered ketone. Cascade reactions, such as an intramolecular Prins reaction followed by a Friedel-Crafts alkylation, have been used to synthesize 4-aryltetralin-2-ols from precursors containing both an aldehyde and a vinyl group. beilstein-journals.org This demonstrates how a suitably functionalized derivative of 5-Bromonaphthalen-2-amine could undergo a Lewis acid-catalyzed cascade to generate complex polycyclic structures. The regioselectivity of such cyclizations is a key consideration, as seen in studies on N-(α-naphthyl) substituted compounds, where reactions occur preferentially at the β-position of the naphthyl fragment. researchgate.net

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment of 5 Bromonaphthalen 2 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-Bromonaphthalen-2-amine (B570563) Hydrochloride and its Derivatives

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 5-Bromonaphthalen-2-amine hydrochloride. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

Proton NMR (¹H NMR) Analysis

In the hydrochloride salt, the amine group is protonated to form an ammonium (B1175870) group (-NH3+), which will appear as a broad singlet in the spectrum. The exact chemical shift of this peak can be concentration and solvent dependent. The aromatic region will display a complex pattern of signals due to the six protons on the naphthalene (B1677914) ring system.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic CH | 7.0 - 8.5 | m | - |

| -NH3+ | Variable | br s | - |

Note: This table is predictive and based on general principles and data from related compounds. m = multiplet, br s = broad singlet.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by the attached substituents.

The carbon atom bonded to the bromine (C-5) is expected to have a chemical shift in the range of 115-125 ppm. The carbon atom bearing the ammonium group (C-2) will be shifted downfield, likely in the 135-145 ppm range. The remaining aromatic carbons will appear in the typical aromatic region of 110-140 ppm.

Experimental ¹³C NMR data for N-(5-Bromonaphthalen-2-yl)methanesulfonamide shows signals in the aromatic region between δ 116.07 and 136.83 ppm. nih.gov This provides a good reference for the expected chemical shifts in the target molecule.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-Br | 115 - 125 |

| C-NH3+ | 135 - 145 |

| Aromatic CH | 110 - 135 |

| Quaternary Aromatic C | 125 - 140 |

Note: This table is predictive and based on general principles and data from related compounds.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

Solid-state NMR (ssNMR) would be particularly useful for characterizing the hydrochloride salt in its solid form. It can provide information about the crystal packing, polymorphism, and the local environment of the chloride ion. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

In the IR spectrum of this compound, characteristic absorption bands are expected. The N-H stretching vibrations of the ammonium group (-NH3+) will appear as a broad band in the region of 3200-2800 cm⁻¹. The C-H stretching vibrations of the aromatic ring will be observed around 3100-3000 cm⁻¹. The C=C stretching vibrations of the naphthalene ring will give rise to several sharp bands in the 1600-1450 cm⁻¹ region. The C-N stretching vibration is expected around 1300-1200 cm⁻¹. The C-Br stretching vibration will appear at lower frequencies, typically in the 700-500 cm⁻¹ range.

Raman spectroscopy, being complementary to IR spectroscopy, would be particularly useful for observing the symmetric vibrations of the naphthalene ring system, which are often weak in the IR spectrum.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch (-NH3+) | 3200 - 2800 (broad) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-N Stretch | 1300 - 1200 |

| C-Br Stretch | 700 - 500 |

Note: This table is predictive and based on the functional groups present in the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, the molecular formula of the free base is C₁₀H₈BrN.

The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the free amine. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Common fragmentation pathways for aromatic amines include the loss of a hydrogen radical to form [M-H]⁺, and cleavage of the C-N bond. For halogenated aromatic compounds, the loss of the halogen atom is a common fragmentation pathway. Therefore, a significant fragment corresponding to the loss of a bromine radical would be expected.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. For the free base of 5-Bromonaphthalen-2-amine (C₁₀H₈BrN), the expected exact mass can be calculated. This high degree of accuracy is crucial for confirming the identity of the compound and distinguishing it from other compounds with the same nominal mass.

Predicted High-Resolution Mass Spectrometry Data for 5-Bromonaphthalen-2-amine (Free Base)

| Ion | Predicted m/z ([M+H]⁺) |

| C₁₀H₉⁷⁹BrN⁺ | 221.9913 |

| C₁₀H₉⁸¹BrN⁺ | 223.9892 |

Note: These values are calculated for the protonated free amine.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar and thermally labile compounds like this compound. In positive ion mode, the analyte is expected to be observed primarily as its protonated free base, [M+H]⁺.

The mass spectrum would prominently feature a pair of peaks of nearly equal intensity separated by 2 m/z units, which is the characteristic isotopic signature of a monobrominated compound, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. nih.gov The theoretical monoisotopic mass of the protonated free base (C₁₀H₉BrN⁺) is calculated to be approximately 221.9913 m/z for the ⁷⁹Br isotope and 223.9892 m/z for the ⁸¹Br isotope. uni.lu

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the isolated [M+H]⁺ precursor ion, can provide valuable structural information. A plausible fragmentation pathway for the protonated 5-Bromonaphthalen-2-amine would involve the neutral loss of ammonia (B1221849) (NH₃, 17 Da) or hydrogen bromide (HBr, 80/82 Da). The loss of HBr would yield a fragment ion corresponding to the naphthylaminium cation at m/z 142. Further fragmentation could involve the cleavage of the naphthalene ring system.

Table 1: Predicted ESI-MS Data for 5-Bromonaphthalen-2-amine

| Adduct/Fragment | Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Notes |

|---|---|---|---|---|

| [M+H]⁺ | C₁₀H₉BrN⁺ | 221.9913 | 223.9892 | Protonated molecular ion of the free base. |

| [M+Na]⁺ | C₁₀H₈BrNNa⁺ | 243.9732 | 245.9712 | Sodium adduct of the free base. uni.lu |

| [M+H-NH₃]⁺ | C₁₀H₆Br⁺ | 204.9651 | 206.9630 | Loss of ammonia from the protonated molecule. |

Note: This data is illustrative and based on theoretical calculations and common fragmentation patterns of aromatic amines.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.net Obtaining a suitable single crystal of this compound would allow for the unambiguous confirmation of its chemical connectivity, stereochemistry, and the detailed analysis of its solid-state packing and intermolecular interactions.

Crystallographic Data Analysis and Hydrogen Bonding Networks

While specific experimental crystallographic data for this compound is not publicly available, a hypothetical but chemically sound structure can be proposed based on known structures of similar aminonaphthalene hydrochlorides. chemicalbook.comnih.gov The structure would likely crystallize in a common space group such as P2₁/c or P-1.

A key feature of the crystal structure would be the extensive hydrogen bonding network. The ammonium group (-NH₃⁺) is an excellent hydrogen bond donor, and the chloride anion (Cl⁻) is an effective acceptor. One would expect to observe a network of N-H···Cl hydrogen bonds, which would be the primary interaction organizing the ions into a stable three-dimensional lattice. These interactions would likely link the cations and anions into chains or sheets.

Crystal Packing and Intermolecular Interactions

Furthermore, the presence of the bromine atom introduces the possibility of halogen bonding (Br···Br or Br···Cl interactions) and other weak contacts like C-H···Br. tandfonline.com These directional interactions, though weaker than hydrogen bonds, play a crucial role in fine-tuning the crystal architecture. The interplay of strong N-H···Cl hydrogen bonds, π-π stacking, and weaker halogen-related contacts would define the supramolecular assembly of this compound in the solid state.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 8.5 |

| b (Å) | ~ 12.0 |

| c (Å) | ~ 10.5 |

| β (°) | ~ 95 |

| Volume (ų) | ~ 1065 |

| Z | 4 |

Note: This data is hypothetical and serves as an example of typical values for related small organic hydrochloride salts.

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and quantifying any potential impurities, such as isomers or reaction byproducts.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for the purity analysis of this compound. The separation is typically achieved on a C18 or C8 stationary phase. Due to the basic nature of the amine, peak tailing can be an issue; this is often mitigated by using a low-pH mobile phase to ensure the analyte is in its protonated, more polar form, and by employing end-capped columns with low silanol (B1196071) activity. helsinki.fi

A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer at pH 2.5-3.5) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.nettandfonline.com Isocratic elution may be sufficient for simple purity checks, while a gradient elution program (increasing the percentage of the organic modifier over time) would be necessary for resolving closely related impurities. Detection is commonly performed using a UV detector, set at a wavelength where the naphthalene chromophore exhibits strong absorbance (e.g., ~230 nm or ~280 nm).

Table 3: Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A to 30% A over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

Direct analysis of the highly polar and non-volatile this compound by Gas Chromatography (GC) is not feasible. Therefore, a chemical derivatization step is required to convert the primary amine into a more volatile and thermally stable analogue. phenomenex.comacs.org

A common and effective method is acylation using an agent like trifluoroacetic anhydride (B1165640) (TFAA). researchgate.netiu.edu The primary amine reacts with TFAA to replace one of the amine hydrogens with a trifluoroacetyl group (-COCF₃), forming a stable, volatile amide. gcms.czsigmaaldrich.com This derivatization increases the molecular weight by 96 Da.

The resulting derivative can then be analyzed by GC-MS. The sample is injected into the GC, where it is separated from other volatile components on a capillary column (e.g., a 5% phenyl-methylpolysiloxane phase). The separated components then enter the mass spectrometer, which provides both identification based on the mass spectrum and quantification. The mass spectrum of the TFAA derivative would show a characteristic molecular ion and fragmentation pattern, confirming the identity of the original analyte.

Table 4: Illustrative GC-MS Method for Derivatized 5-Bromonaphthalen-2-amine

| Step | Parameter / Reagent |

|---|---|

| Derivatization | |

| Reagent | Trifluoroacetic anhydride (TFAA) in Ethyl Acetate |

| Reaction | 5-Bromonaphthalen-2-amine + TFAA → N-(5-bromo-2-naphthyl)-2,2,2-trifluoroacetamide |

| Conditions | 60 °C for 30 minutes |

| GC Analysis | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow ~1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| MS Analysis | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50 - 450 m/z |

Computational and Theoretical Investigations of 5 Bromonaphthalen 2 Amine Hydrochloride

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic properties. Theoretical studies on naphthalene (B1677914) derivatives, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), reveal how substituents influence the electronic landscape. researchgate.net For 5-Bromonaphthalen-2-amine (B570563) hydrochloride, DFT calculations would be crucial in understanding its stability, reactivity, and electronic behavior.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity. ucsb.edu The HOMO is associated with the ability to donate an electron, while the LUMO relates to the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. iucr.org

In 5-Bromonaphthalen-2-amine hydrochloride, the electron-donating amino group is expected to raise the energy of the HOMO, while the electron-withdrawing bromine atom would likely lower the LUMO energy. rsc.org This combined effect would lead to a relatively small HOMO-LUMO gap, suggesting a molecule that is moderately reactive. researchgate.netutq.edu.iq The distribution of these orbitals is also critical; the HOMO would likely be localized more towards the amino group and the naphthalene ring, indicating these as potential sites for electrophilic attack. Conversely, the LUMO might have significant contributions from the brominated ring, suggesting susceptibility to nucleophilic attack at or near the carbon atom bearing the bromine. ucsb.eduresearchgate.net

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.85 | Indicates electron-donating capability. |

| LUMO Energy | -1.95 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 3.90 | Suggests moderate chemical reactivity and stability. iucr.org |

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution across a molecule, providing a visual guide to its reactive sites. wolfram.com Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. youtube.com

For this compound, the EPS map would be expected to show a region of high negative potential around the nitrogen atom of the amine group, despite its protonation, and on the bromine atom due to their lone pairs of electrons. thaiscience.info The hydrogen atoms of the ammonium (B1175870) group (-NH3+) would exhibit a strong positive potential. The aromatic rings would display a more complex potential landscape, influenced by the competing electronic effects of the substituents. mdpi.com Such maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and stacking interactions, which are crucial in crystal packing and molecular recognition. iucr.orgwalisongo.ac.id

DFT calculations can be used to model chemical reactions, mapping out the energy profile of a reaction pathway, including reactants, products, intermediates, and transition states. For a molecule like this compound, this could be applied to study reactions such as electrophilic aromatic substitution or nucleophilic substitution.

For instance, in a hypothetical bromination reaction, DFT could be used to determine which position on the naphthalene ring is most susceptible to further electrophilic attack. researchgate.netrsc.orgcardiff.ac.uk By calculating the energies of the possible intermediates (sigma complexes) and the corresponding transition states, the most favorable reaction pathway can be identified. These calculations would likely confirm that the directing effects of the amino and bromo substituents govern the regioselectivity of the reaction.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. ulisboa.pt An MD simulation of this compound, likely in an aqueous solvent to reflect its hydrochloride salt form, would reveal how the molecule moves and interacts with water molecules.

The simulation would likely show the rotation around the C-N bond of the amine group and the flexibility of the naphthalene ring system. It would also highlight the formation of hydrogen bonds between the ammonium group's protons and water molecules, as well as weaker interactions involving the bromine atom. nih.gov Understanding the conformational landscape and solvation behavior is crucial for predicting how the molecule might interact with biological targets or other molecules in a solution. rsc.org The results of MD simulations can be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Naphthalene Amine Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. For naphthalene amine derivatives, a QSAR model could be developed to predict properties such as toxicity or binding affinity to a particular receptor. cdc.govnih.govresearchgate.net

Developing a QSAR model would involve:

Assembling a dataset: A collection of naphthalene amine derivatives with experimentally measured activity data would be required.

Calculating molecular descriptors: For each molecule in the dataset, a set of numerical descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment) derived from DFT calculations. nih.gov

Model building: Statistical methods such as multiple linear regression or machine learning algorithms would be used to build a mathematical equation that relates the descriptors to the observed activity.

Validation: The model's predictive power would be rigorously tested using internal and external validation techniques.

For a QSAR model of naphthalene amines, descriptors related to hydrophobicity (like logP), electronic properties (like HOMO/LUMO energies), and steric factors would likely be significant predictors of their biological activity. nih.gov

Synthetic Applications and Derivative Chemistry of 5 Bromonaphthalen 2 Amine Hydrochloride

Role as a Precursor in the Synthesis of Functionalized Naphthalene (B1677914) Scaffolds

The inherent structure of 5-Bromonaphthalen-2-amine (B570563), featuring a nucleophilic amino group and a bromine atom amenable to cross-coupling reactions, makes it an ideal starting material for creating diverse naphthalene derivatives. These two functional groups can be addressed sequentially to introduce a variety of substituents onto the aromatic framework, leading to highly decorated naphthalene scaffolds.

The bromine atom at the C5 position of the naphthalene ring is a key handle for introducing carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These methods are among the most powerful tools in modern organic synthesis for constructing complex aromatic systems.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester, to form a new C-C bond. wikipedia.org This reaction is widely used to synthesize biaryl compounds. wikipedia.orgberkeley.edu For 5-Bromonaphthalen-2-amine, a Suzuki reaction would replace the bromine atom with a variety of aryl or vinyl substituents, yielding 5-aryl- or 5-vinylnaphthalen-2-amine derivatives. The reaction typically involves a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent like dimethoxyethane or toluene. wikipedia.orgnih.gov

Sonogashira Coupling: To introduce an alkyne functionality, the Sonogashira coupling is employed. This reaction uses a palladium catalyst in conjunction with a copper(I) co-catalyst to couple the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.org Applying this to 5-Bromonaphthalen-2-amine allows for the synthesis of 5-alkynylnaphthalen-2-amines, which are valuable precursors for more complex structures, including conjugated polymers and macrocycles. The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.orgscirp.org

Buchwald-Hartwig Amination: While the starting material already contains an amine, the Buchwald-Hartwig amination provides a method to couple the bromine atom with a different primary or secondary amine. wikipedia.orglibretexts.org This C-N coupling reaction expands the possibilities for creating complex diamine structures on the naphthalene core, which are of interest in materials science and medicinal chemistry. The process requires a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. wikipedia.orgorganic-chemistry.org

Below is a table summarizing typical conditions for these cross-coupling reactions as applied to aryl bromides.

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃, Na₂CO₃ | DME, Toluene, Dioxane |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI | Triethylamine, Diisopropylamine | THF, DMF, Et₃N |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ + Phosphine Ligand (e.g., BINAP) | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |

The amino group at the C2 position offers another site for synthetic elaboration, complementing the reactivity of the C5 bromine atom. Standard transformations of aromatic amines can be readily applied to introduce a wide range of functional groups.

A primary reaction of the amine is acylation , where it reacts with an acid chloride or anhydride (B1165640) to form an amide. For example, the reaction of a substituted 2-naphthylamine (B18577) with an appropriate reagent can yield N-(naphthalen-2-yl)acetamide derivatives. chemicalbook.comnih.gov This transformation is not only useful for protecting the amine group during subsequent reactions but also for introducing new structural motifs that can influence the molecule's biological activity. nih.gov

Another critical transformation is diazotization . The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. This diazonium intermediate is highly versatile. It can be subsequently displaced by a wide range of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as -OH, -CN, or additional halogens. More commonly, it is used as an electrophile in azo coupling reactions, as discussed in section 6.3. nih.gov

Utilization in the Construction of Heterocyclic Systems

The structure of 5-Bromonaphthalen-2-amine is an excellent platform for the synthesis of polycyclic aromatic compounds containing fused heterocyclic rings. The amine group and the adjacent aromatic carbons can participate in cyclization reactions to build new rings onto the naphthalene scaffold.

Classic condensation reactions can be employed to construct fused pyridine (B92270) rings, leading to benzo[f]quinoline (B1222042) systems. The Skraup and Doebner-von Miller reactions are powerful methods for synthesizing quinolines from aromatic amines. researchgate.net In a typical Skraup synthesis, an aromatic amine (like 2-naphthylamine or its derivatives) is heated with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to form the fused pyridine ring. lookchem.com The reaction of naphthalen-2-amine through these methods predominantly yields the angularly fused benzo[f]quinoline isomer. lookchem.com The presence of the bromo-substituent on the starting material would result in a bromo-substituted benzo[f]quinoline, providing a handle for further functionalization via cross-coupling.

The synthesis of fused pyrrole (B145914) rings (naphthopyrroles) can be achieved through various strategies. While the Paal-Knorr synthesis is a common method for forming pyrroles from 1,4-dicarbonyl compounds and a primary amine, other routes starting from bromonaphthylamines have been developed to create complex fused systems like naphtho[2,1-e]indoles. researchgate.net These multi-step syntheses demonstrate the utility of the aminonaphthalene core in building intricate heterocyclic architectures.

The versatility of 5-Bromonaphthalen-2-amine extends to the construction of more complex, multi-ring heterocyclic systems. The amine group can be used as a nucleophile or as a directing group to facilitate the formation of various nitrogen-containing rings. For instance, derivatives of 3-aminonaphtho[2,1-b]furan serve as precursors for synthesizing elaborate fused systems like naphtho[2,1-b]furo[3,2-d]pyrimidines and even more complex pentacyclic structures. epa.govresearchgate.net This approach involves first building a furan (B31954) ring fused to the naphthalene core, followed by using the amine functionality to construct a pyrimidine (B1678525) ring. This strategy highlights how 5-Bromonaphthalen-2-amine can be a starting point for a cascade of reactions leading to highly complex heterocyclic frameworks of interest in materials and pharmaceutical science.

Development of Naphthalene-Based Dyes and Fluorophores

The extended π-conjugated system of the naphthalene core makes it an excellent chromophore and fluorophore. Functionalization at the C2 and C5 positions with electron-donating (amine) and other tunable groups allows for the rational design of novel dyes and fluorescent materials with specific photophysical properties.

The most direct application of 5-Bromonaphthalen-2-amine in dye synthesis is through the formation of azo dyes . This process involves the diazotization of the primary amine group, followed by an azo coupling reaction with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine. nih.govchemrevlett.com The resulting azo compound contains the characteristic -N=N- chromophore, which is responsible for its color. The final color (i.e., the maximum absorption wavelength, λmax) of the dye can be tuned by the choice of the coupling partner and any substituents on the aromatic rings. scialert.net

| Coupling Partner | Substituent on Diazo Component | λmax (nm) |

|---|---|---|

| 2-Naphthol | -H | 475 |

| 2-Naphthol | 4-Cl | 480 |

| 2-Naphthol | 4-NO₂ | 495 |

| 2-Naphthol | 2,4-di-Cl | 483 |

Beyond traditional dyes, the naphthalene scaffold is integral to the design of advanced fluorophores . The fluorescence properties, including emission wavelength and quantum yield, are highly sensitive to the electronic nature of the substituents. researchgate.netresearchgate.net By applying the cross-coupling reactions described in section 6.1.1 to 5-Bromonaphthalen-2-amine, one can attach various aryl or alkynyl groups that extend the π-conjugation and modulate the energy of the HOMO-LUMO gap. This allows for the fine-tuning of the emission color and brightness of the resulting fluorophore. nih.gov Furthermore, the construction of rigid, fused heterocyclic systems, such as the benzoquinolines mentioned in section 6.2.1, can enhance fluorescence quantum yields and create environmentally sensitive probes. chimicatechnoacta.ru

Push-Pull Systems and Charge Transfer Characteristics

5-Bromonaphthalen-2-amine is a key precursor in the synthesis of molecules with pronounced intramolecular charge transfer (ICT) characteristics, often referred to as push-pull systems. These systems typically consist of an electron-donating group (the "push") and an electron-accepting group (the "pull") connected by a π-conjugated bridge. The amino group on the naphthalene core of 5-Bromonaphthalen-2-amine acts as the electron donor.

A notable application is in the synthesis of PRODAN (6-propionyl-2-dimethylaminonaphthalene) analogues. PRODAN and its derivatives are well-known fluorescent probes whose emission is highly sensitive to the polarity of their environment, a phenomenon known as solvatochromism. This property arises from a significant increase in the dipole moment upon photoexcitation, which is characteristic of an ICT state.

In one study, 5-Bromonaphthalen-2-amine was utilized as the starting material for the synthesis of a PRODAN-like fluorescent compound. The synthesis involved an eight-step process where the naphthalene moiety served as the foundation for the push-pull system. rsc.org The photophysical properties of such derivatives are critical for their application as fluorescent probes in biological systems.

The following table summarizes the key aspects of using 5-Bromonaphthalen-2-amine in the development of push-pull systems:

| Feature | Description | Reference |

| Electron Donor | The amino group of the 5-bromonaphthalen-2-amine moiety serves as the electron-donating component. | rsc.org |

| Molecular System | Used to create PRODAN-like molecules, which are established push-pull systems. | rsc.org |

| Key Property | The resulting derivatives exhibit intramolecular charge transfer (ICT) upon photoexcitation. | rsc.org |

| Application | These molecules can function as fluorescent probes sensitive to environmental polarity. | rsc.org |

Application in the Synthesis of Complex Organic Molecules (e.g., Steroids, Advanced Organic Scaffolds)

The utility of 5-Bromonaphthalen-2-amine hydrochloride extends to the construction of complex and advanced organic scaffolds. Its structure provides a rigid, aromatic platform that can be elaborated through multi-step synthetic sequences. The bromine and amine functionalities offer orthogonal reactivity, allowing for selective transformations at different stages of a synthesis.

A significant example is the synthesis of fluorescent models of cholesterol. In this multi-step synthesis, 5-Bromonaphthalen-2-amine was the foundational starting material. rsc.org The synthetic route involved the initial protection of the amine group, followed by a series of reactions to build a more complex, fused ring system. This demonstrates the role of 5-Bromonaphthalen-2-amine in creating intricate molecules that mimic biological structures.

The general synthetic strategy often involves:

Protection of the amine: The amino group is typically protected to prevent unwanted side reactions in subsequent steps.

Modification involving the bromine atom: The bromo group can be used in cross-coupling reactions (e.g., Suzuki, Stille) to introduce new carbon-carbon or carbon-heteroatom bonds.

Construction of additional rings: The naphthalene core can be annulated to form more complex polycyclic systems.

Deprotection and further functionalization of the amine: The protecting group is removed to allow for final modifications at the amino position.

This step-wise approach, starting with 5-Bromonaphthalen-2-amine, allows for the controlled assembly of complex target molecules with desired functionalities and stereochemistry.

Derivatization for Surface Modification and Sensing Applications

The amino group provides a reactive handle for attaching the molecule to surfaces or for linking it to receptor units in a chemosensor. The inherent fluorescence of the naphthalene ring system is a desirable feature for optical sensing. The bromo-substituent could potentially be used to tune the electronic properties of the naphthalene system or to provide an additional site for immobilization or further functionalization.

General approaches for creating naphthalene-based sensors often involve the synthesis of Schiff bases from amino-naphthalenes. These Schiff base derivatives can then act as selective ion sensors, for example, for zinc or aluminum ions, often exhibiting a "turn-on" fluorescence response upon binding. While these examples establish the utility of the broader class of aminonaphthalenes in sensing, specific studies employing the 5-bromo isomer were not identified.

Conclusion and Future Research Trajectories for 5 Bromonaphthalen 2 Amine Hydrochloride

Summary of Key Academic Contributions

5-Bromonaphthalen-2-amine (B570563) hydrochloride has established itself as a valuable and versatile building block in synthetic organic chemistry. Its academic contributions are primarily centered on its utility as a precursor for a diverse range of functionalized naphthalene (B1677914) derivatives. The presence of two distinct reactive sites, the amino group and the bromo substituent, allows for orthogonal chemical modifications, providing access to a wide chemical space.

A significant body of research has focused on the palladium-catalyzed cross-coupling reactions of the aryl bromide moiety. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions have been extensively employed to introduce aryl, heteroaryl, amino, and alkynyl groups at the 5-position of the naphthalene core. wikipedia.orgorganic-chemistry.orgacsgcipr.orglibretexts.org These transformations have been instrumental in the synthesis of complex molecular architectures, including precursors to advanced materials and biologically active compounds.

Furthermore, the amino group of 5-Bromonaphthalen-2-amine serves as a versatile handle for a variety of chemical transformations. It readily undergoes diazotization followed by Sandmeyer-type reactions to introduce a range of substituents. Additionally, N-acylation, N-alkylation, and the formation of sulfonamides are common transformations that have been utilized to modify the properties and reactivity of the naphthalene system. These derivatives have found applications in the development of novel dyes and fluorescent probes, where the naphthalene scaffold imparts desirable photophysical properties.

| Reaction Type | Reagents/Catalysts | Product Class | Significance |

| Suzuki-Miyaura Coupling | Pd catalyst, boronic acids/esters | 5-Aryl/heteroarylnaphthalen-2-amines | C-C bond formation for biaryl synthesis. mdpi.comnih.govlibretexts.org |

| Buchwald-Hartwig Amination | Pd catalyst, various amines | N-substituted 5-aminonaphthalen-2-amines | C-N bond formation for complex amine synthesis. wikipedia.orgacsgcipr.orgnih.gov |

| Sonogashira Coupling | Pd/Cu catalysts, terminal alkynes | 5-Alkynylnaphthalen-2-amines | C-C bond formation for linear π-systems. libretexts.orgorganic-chemistry.orgwikipedia.org |

| Diazotization/Sandmeyer | NaNO₂, CuX | 2-Substituted-5-bromonaphthalenes | Functional group interconversion at the 2-position. mdpi.com |

| N-Acylation | Acyl chlorides, anhydrides | N-(5-Bromonaphthalen-2-yl)amides | Amide bond formation for functional modification. |

Unexplored Reactivity and Synthetic Opportunities

Despite its utility, the full synthetic potential of 5-Bromonaphthalen-2-amine hydrochloride remains largely untapped. Several avenues for future research could unlock novel reactivity and synthetic opportunities. The regioselective C-H functionalization of the naphthalene core, beyond the positions bearing the bromo and amino groups, presents a significant challenge and a promising area for exploration. anr.fr The development of directing group strategies or catalyst systems that can selectively activate other C-H bonds on the naphthalene ring would provide access to a new range of polysubstituted naphthalene derivatives.

The electrophilic aromatic substitution reactions of 5-Bromonaphthalen-2-amine are another area that warrants further investigation. The interplay of the electron-donating amino group and the deactivating, ortho-, para-directing bromo group could lead to interesting and potentially useful regiochemical outcomes in reactions such as nitration, halogenation, and Friedel-Crafts reactions. nih.govyoutube.com A systematic study of these reactions could provide valuable insights into the electronic effects governing the reactivity of this substituted naphthalene system.

Furthermore, the development of novel catalytic cycles that exploit the unique electronic and steric properties of this substrate could lead to new synthetic methodologies. This could include its use in photoredox catalysis or as a ligand precursor for the synthesis of new transition metal complexes. The potential for diastereoselective or enantioselective transformations involving the amino group also represents a promising, yet underexplored, research direction.

Potential for Advanced Materials Science Applications

The inherent photophysical and electronic properties of the naphthalene core make this compound a promising precursor for advanced materials. Its derivatives have the potential to be utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). rsc.orgnih.govmdpi.comacs.orgacs.org The bromo substituent serves as a convenient handle for polymerization reactions, such as Suzuki or Yamamoto coupling, to generate conjugated polymers with tailored electronic properties.

The development of novel fluorescent probes and sensors based on derivatives of 5-Bromonaphthalen-2-amine is another promising avenue. researchgate.netnih.gov The amino group can be functionalized with specific recognition moieties, and the fluorescence of the naphthalene core can be modulated by analyte binding. The strategic introduction of donor and acceptor groups can lead to compounds with interesting solvatochromic and photophysical properties, making them suitable for sensing applications.

Moreover, the rigid and planar nature of the naphthalene scaffold can be exploited in the design of novel liquid crystals and other functional materials. The ability to systematically modify the periphery of the naphthalene ring through the synthetic handles present in this compound allows for the fine-tuning of molecular shape, polarity, and intermolecular interactions, which are crucial for the formation of desired material properties.

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The synthetic transformations involving this compound are well-suited for integration with the rapidly advancing fields of machine learning (ML) and artificial intelligence (AI). stanford.edunih.govacs.orgmit.edursc.org The extensive data available for palladium-catalyzed cross-coupling reactions can be used to train ML models to predict the optimal reaction conditions (catalyst, ligand, solvent, base, and temperature) for this specific substrate, thereby accelerating the discovery of efficient and selective synthetic routes. nih.gov

Furthermore, ML models can be developed to predict the photophysical and electronic properties of virtual libraries of 5-Bromonaphthalen-2-amine derivatives. By correlating molecular structure with properties such as absorption and emission wavelengths, quantum yields, and charge carrier mobilities, these models can guide the rational design of new materials with desired functionalities for applications in organic electronics and sensing. This in silico approach can significantly reduce the time and resources required for the experimental screening of new compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.